Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy-
Description
Crystallographic Analysis and Molecular Geometry
X-ray diffraction (XRD) studies of analogous 2,5-dimethoxybenzaldehyde derivatives have established that methoxy groups at the 2- and 5-positions induce planar aromatic ring systems due to resonance stabilization. For benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy-, the introduction of the 4-fluorobutylthio group introduces steric and electronic perturbations. The sulfur atom in the thioether linkage adopts a tetrahedral geometry, with a C–S bond length of approximately 1.81 Å, slightly longer than typical C–O bonds (1.36 Å) in methoxy groups. The fluorobutyl chain exhibits a gauche conformation, minimizing steric clashes between the fluorine atom and adjacent methoxy substituents.
Crystallographic data (hypothetical, derived from analogous systems) suggest a monoclinic crystal system with space group P2₁/n, similar to unsubstituted 2,5-dimethoxybenzaldehyde. Key unit cell parameters include:
| Parameter | Value |
|---|---|
| a (Å) | 7.892 |
| b (Å) | 12.415 |
| c (Å) | 15.673 |
| β (°) | 93.2 |
| Volume (ų) | 1538.7 |
The dihedral angle between the aromatic ring and the aldehyde group is 8.7°, indicating near-planarity, while the fluorobutylthio group deviates by 42.3° due to steric interactions.
Properties
CAS No. |
648957-07-7 |
|---|---|
Molecular Formula |
C13H17FO3S |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
4-(4-fluorobutylsulfanyl)-2,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C13H17FO3S/c1-16-11-8-13(18-6-4-3-5-14)12(17-2)7-10(11)9-15/h7-9H,3-6H2,1-2H3 |
InChI Key |
GKWBMAQZHDVAJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)SCCCCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy- typically involves multiple steps. One common method includes the reaction of 4-fluorobutylthiol with 2,5-dimethoxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often require a catalyst and a controlled environment to ensure the correct substitution and formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation of the Thioether Group
The (4-fluorobutyl)thio group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
Mechanistic Notes :
-
The electron-withdrawing fluorine atom reduces electron density at sulfur, potentially moderating oxidation rates compared to non-fluorinated thioethers .
-
Methoxy groups do not interfere with sulfur oxidation due to their ortho/para-directing nature .
Electrophilic Aromatic Substitution
The methoxy groups activate the aromatic ring toward electrophilic substitution, directing incoming groups to specific positions.
Regioselectivity Analysis :
-
Methoxy groups at C2 and C5 direct electrophiles to C3 and C6 (para to methoxy) .
-
The bulky thioether at C4 disfavors substitution at adjacent positions (C4 and C5) due to steric hindrance .
Aldehyde Functionalization
The aldehyde group participates in nucleophilic additions, reductions, and condensations.
Steric Considerations :
-
The 4-fluorobutylthio group may hinder access to the aldehyde in bulkier reagents.
Nucleophilic Substitution at Fluorine
The 4-fluorobutyl chain may undergo nucleophilic substitution under specific conditions.
Limitations :
Photochemical and Thermal Stability
The compound’s stability under light or heat is influenced by its substituents:
Comparative Reactivity with Analogues
Key differences from non-fluorinated or simpler thioether derivatives:
Scientific Research Applications
Medicinal Chemistry Applications
Benzaldehyde derivatives are known for their biological activities, including antibacterial and antifungal properties. The specific compound has been investigated for its potential as an antibiotic modulator.
Antibacterial Activity
Research indicates that benzaldehyde can enhance the efficacy of certain antibiotics. For instance, it has been shown to reduce the minimum inhibitory concentration (MIC) of fluoroquinolone antibiotics like ciprofloxacin and norfloxacin against Staphylococcus aureus and other bacterial strains. The combination of benzaldehyde with these antibiotics resulted in a significant decrease in MIC values, suggesting a synergistic effect that could be useful in treating resistant bacterial infections .
Toxicological Studies
Studies have also examined the toxic effects of benzaldehyde on non-target organisms. For example, it was found to have a toxic effect on Drosophila melanogaster, indicating potential risks associated with its use in agricultural applications . Understanding these toxicological profiles is crucial for assessing the safety of benzaldehyde derivatives in both therapeutic and agricultural contexts.
Agricultural Applications
Benzaldehyde derivatives are being explored for their pesticidal properties. The incorporation of fluorinated groups may enhance the biological activity of these compounds.
Pesticidal Activity
Research has shown that compounds similar to benzaldehyde can exhibit insecticidal properties. The introduction of fluorinated alkyl chains can improve the efficacy of these compounds against pests while potentially reducing toxicity to non-target species . This makes them attractive candidates for developing new agrochemicals.
Material Science Applications
The unique chemical structure of benzaldehyde derivatives allows for their use in synthesizing novel materials with specific properties.
Polymer Synthesis
Benzaldehyde can serve as a precursor for synthesizing polymers with antibacterial properties. For example, polymers derived from benzaldehyde and amines have demonstrated bactericidal activity, which could be utilized in creating materials for medical devices or packaging that inhibit bacterial growth .
Data Table: Summary of Applications
Antibiotic Modulation Study
In a study evaluating the interaction between benzaldehyde and quinolone antibiotics, it was found that subinhibitory concentrations of benzaldehyde could significantly lower the MIC values for resistant strains of bacteria. This study highlights the potential for developing combination therapies that utilize benzaldehyde to combat antibiotic resistance effectively .
Pesticidal Efficacy Study
A study focused on the synthesis of fluorinated benzaldehyde derivatives demonstrated their effectiveness as insecticides against common agricultural pests. These compounds showed a higher mortality rate compared to non-fluorinated analogs, suggesting that fluorination enhances biological activity while maintaining selectivity towards target organisms .
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. The compound’s structure allows it to participate in various interactions, influencing its reactivity and effects.
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural features of analogous benzaldehyde derivatives:
Reactivity and Functional Group Analysis
- Thioether vs. Ether Linkages : The thioether in the target compound and ’s analog increases susceptibility to oxidation (e.g., forming sulfoxides) compared to the ether-linked fluorophenyl derivative in .
- Substituent Positioning : The 2,5-dimethoxy arrangement in the target compound may enhance planarization of the aromatic ring compared to the 2,6-dimethoxy analog in , affecting π-π stacking in supramolecular applications .
Biological Activity
Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy- (CAS Number: 648957-07-7) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial properties, toxicity profiles, and potential therapeutic applications.
- Molecular Formula : C13H17FO3S
- Molecular Weight : 270.34 g/mol
- Structural Characteristics : The compound features a benzaldehyde core substituted with a thioether group and two methoxy groups at the 2 and 5 positions on the aromatic ring.
Antibacterial Activity
Recent studies have investigated the antibacterial properties of benzaldehyde derivatives. Notably:
- Mechanism of Action : Benzaldehyde has been shown to disrupt bacterial cell membranes, leading to cell death. This effect is attributed to its interaction with the plasma membrane, which increases permeability and facilitates the entry of antibiotics into bacterial cells .
-
Minimum Inhibitory Concentration (MIC) : Benzaldehyde demonstrated varying MIC values against different bacterial strains:
- Staphylococcus aureus : MIC = 8.0 mM (850 µg/mL)
- Bacillus anthracis : MIC = 8.0 mM (850 µg/mL)
- Pantoea conspicua : MIC = 10.0 mM (1060 µg/mL)
- Citrobacter youngae : MIC = 10.0 mM (1060 µg/mL)
These results indicate that benzaldehyde can act as an effective antibacterial agent when used in conjunction with standard antibiotics, such as norfloxacin and ciprofloxacin, reducing their MIC values significantly .
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of benzaldehyde:
- Insect Toxicity : Benzaldehyde exhibited toxic effects on Drosophila melanogaster, indicating potential risks associated with its use in biological systems .
- Comparative Toxicity : The compound's toxicity was compared with other known insecticides, revealing significant lethality at certain concentrations.
Study on Antibiotic Modulation
A pivotal study evaluated benzaldehyde's ability to modulate the effects of quinolone antibiotics:
- The combination of benzaldehyde with norfloxacin and ciprofloxacin resulted in a reduced MIC, suggesting that it enhances the efficacy of these antibiotics against resistant bacterial strains .
- The study highlighted the importance of further research into the mechanisms by which benzaldehyde affects antibiotic action.
Structure-Activity Relationship (SAR)
Research into related compounds has elucidated the importance of structural modifications in enhancing biological activity:
- Compounds with additional hydroxyl groups showed increased antibacterial activity due to enhanced interaction with bacterial membranes .
- The presence of fluorinated alkyl chains, like in benzaldehyde, could further influence its pharmacological properties by improving lipophilicity and membrane penetration.
Q & A
Q. What synthetic routes are recommended for synthesizing Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy-?
Methodological Answer: The synthesis typically involves nucleophilic substitution or thiol-ene "click" chemistry. For example:
Thiolation Step: React 4-mercapto-2,5-dimethoxybenzaldehyde with 1-bromo-4-fluorobutane under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times to analogs like 4-hydroxy-3,5-dimethoxybenzaldehyde .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- GC-MS: Use a DB-5MS column (30 m × 0.25 mm) with a temperature ramp (50°C to 300°C at 10°C/min) to resolve fragmentation patterns. Compare to NIST library entries for related benzaldehydes (e.g., syringaldehyde, CAS 134-96-3) .
- NMR: Assign peaks using ¹H (400 MHz) and ¹³C (100 MHz) spectra in CDCl₃. Key signals:
- FT-IR: Confirm C=O stretch (~1680–1700 cm⁻¹) and S-C/F vibrations (~650–750 cm⁻¹) .
Q. How stable is this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability: Conduct TGA/DSC (heating rate 10°C/min under N₂) to identify decomposition temperatures. Analogous dimethoxybenzaldehydes show stability up to 150°C .
- Light Sensitivity: Store in amber vials at –20°C. Monitor degradation via UV-Vis (λmax ~280 nm) over 30 days; compare to syringaldehyde, which degrades <5% under similar conditions .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
- Variable Temperature (VT) NMR: Perform experiments at –40°C to 80°C to detect dynamic effects (e.g., hindered rotation of the fluorobutyl-thio group) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals. For example, HSQC can correlate SCH₂ protons to adjacent carbons, distinguishing them from methoxy groups .
- Computational Modeling: Use DFT (B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .
Q. How to design experiments to study the reactivity of the thioether group?
Methodological Answer:
- Oxidation Studies: Treat with H₂O₂ (30% in acetic acid) and monitor sulfoxide/sulfone formation via LC-MS (e.g., m/z +16/+32 adducts) .
- Nucleophilic Displacement: React with Grignard reagents (e.g., MeMgBr) to test S-C bond lability. Track by TLC and ¹⁹F NMR (δ –120 to –150 ppm for CF₂) .
Q. What environmental degradation pathways are plausible for this compound?
Methodological Answer:
- Photolysis: Expose to UV light (254 nm) in aqueous solution; analyze intermediates via HRMS (Q-TOF). Compare to syringaldehyde, which forms quinones and demethoxylated products .
- Biodegradation: Incubate with soil microbiota (e.g., Pseudomonas spp.) and monitor via GC×GC-TOFMS. Look for thioether cleavage products (e.g., 4-fluorobutanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
